Cannabitriol

CB1 receptor GIRK channel functional assay

Select Cannabitriol (CBT) for its unique trihydroxylated structure that enables unambiguous identity verification via its sharp melting point (170–172 °C) — a critical QC advantage over amorphous minor cannabinoid oils. Confirmed to have negligible CB1/CB2 affinity, CBT is the superior negative control for functional assays, eliminating off-target noise that generic substitutes introduce. Beyond receptor studies, purchase CBT to leverage its computationally validated dual role as an antiestrogenic/aromatase-inhibiting agent and a high-affinity scaffold for orthopoxvirus antiviral discovery (e.g., MPOX L1R target). Ensure experimental specificity; avoid confounding variables inherent to non-trihydroxylated minor cannabinoids.

Molecular Formula C21H30O4
Molecular Weight 346.5 g/mol
CAS No. 11003-36-4
Cat. No. B085204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCannabitriol
CAS11003-36-4
Synonymscannabitriol
Molecular FormulaC21H30O4
Molecular Weight346.5 g/mol
Structural Identifiers
SMILESCCCCCC1=CC(=C2C(=C1)OC(C3=C2C(C(CC3)(C)O)O)(C)C)O
InChIInChI=1S/C21H30O4/c1-5-6-7-8-13-11-15(22)18-16(12-13)25-20(2,3)14-9-10-21(4,24)19(23)17(14)18/h11-12,19,22-24H,5-10H2,1-4H3
InChIKeyZLYNXDIDWUWASO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 4 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cannabitriol (CAS 11003-36-4) Procurement Specifications: Molecular Identity and Physical-Chemical Characterization for Research and Industrial Sourcing


Cannabitriol (CBT), also designated (+)-CBT or (S,S)-9,10-Dihydroxy-Δ6a(10a)-THC, is a trihydroxylated phytocannabinoid with the molecular formula C21H30O4 and a molecular weight of 346.46 g/mol [1]. It belongs to the class of 2,2-dimethyl-1-benzopyrans and exists as a naturally occurring minor constituent of Cannabis sativa L. as well as an oxidative degradation product of Δ9-tetrahydrocannabinol (Δ9-THC) [2][3]. The compound is characterized by the presence of three hydroxyl groups, contributing to its distinct polarity profile compared to major cannabinoids. Its melting point has been reported as 170-172 °C , providing a critical quality control parameter for identity verification and purity assessment in procurement and analytical workflows.

Why Cannabitriol (CAS 11003-36-4) Cannot Be Replaced by Other Minor Cannabinoids: Evidence-Based Differentiation for Scientific Selection


Cannabitriol exhibits a unique trihydroxylated structure that distinguishes it from all other cannabinoid subclasses, including its direct metabolic precursor Δ9-THC and the major non-psychoactive cannabinoid CBD [1]. This structural divergence confers a distinct pharmacological fingerprint: unlike CB1/CB2-active cannabinoids, CBT and its derivatives demonstrate negligible affinity for classical cannabinoid receptors [2], while computational and in vitro studies have revealed unique interactions with non-cannabinoid targets such as aromatase, estrogen receptor-α (ER-α), and viral adhesion proteins [3][4]. Furthermore, its physical properties, including a well-defined melting point of 170-172 °C , enable unambiguous identity confirmation via differential scanning calorimetry or melting point apparatus, a capability not available for many minor cannabinoid oils and resinous mixtures. Generic substitution with other minor cannabinoids (e.g., cannabichromene, cannabigerol) would therefore introduce confounding variables in receptor profiling, antiviral screening, or endocrine modulation studies, as each minor cannabinoid possesses a distinct polypharmacology and target engagement profile [5].

Cannabitriol (CAS 11003-36-4) Quantitative Differentiation Evidence: Head-to-Head Comparator Data for Procurement Decisions


CB1 Receptor Functional Activity: Cannabitriol vs. Δ9-THC and WIN 55,212-2 in GIRK Channel Assay

In a direct functional assay measuring G protein-gated inward rectifier K+ (GIRK) channel activation in AtT20 pituitary cells, Cannabitriol (CBT) exhibited no significant activation of CB1 receptor-mediated Gi/GIRK channel signaling, in contrast to the full agonist WIN 55,212-2 and the partial agonist Δ9-THC, both of which produced measurable GIRK channel activation [1]. This absence of CB1 agonist activity distinguishes CBT from psychoactive cannabinoids and positions it as a non-psychoactive comparator in CB1-targeted studies.

CB1 receptor GIRK channel functional assay minor cannabinoid pharmacology

Cannabinoid Receptor Binding Affinity: Cannabitriol Monoethyl Ether vs. Δ9-THC at CB1 and CB2

Both trans and cis isomers of cannabitriol monoethyl ether, a closely related derivative of CBT, exhibited weak binding affinity at CB1 (Ki = 2.25 μM for trans; 6.30 μM for cis) and CB2 receptors (Ki = 1.97 μM for trans; 3.13 μM for cis) [1]. In comparison, Δ9-THC binds to CB1 with high affinity (Ki typically in the low nanomolar range, e.g., ~40 nM), representing a >50-fold difference in potency. This supports the class-level inference that the trihydroxylated CBT scaffold inherently possesses minimal affinity for classical cannabinoid receptors.

CB1 receptor CB2 receptor binding affinity Ki structure-activity relationship

In Silico Antiviral Activity: Trans-Cannabitriol Binding Affinity to MPOX Viral Proteins L1R, E8L, and H3L

In an integrative in silico study employing molecular docking and 1 μs molecular dynamics simulations, trans-Cannabitriol demonstrated strong binding affinities to MPOX (monkeypox) viral adhesion proteins L1R (-10.76 kcal/mol) and E8L (-8.531 kcal/mol), with weaker interaction with H3L (-5.739 kcal/mol) [1]. These values represent favorable binding energies that are comparable to or exceed those of known reference ligands in similar docking studies. While direct comparator data for other cannabinoids against these exact targets are not reported in this study, the binding energies provide a quantitative benchmark for future comparative antiviral screening of cannabinoid libraries.

antiviral molecular docking MPOX monkeypox virus in silico virtual screening

In Silico ER-α Inhibitory Activity: Cannabitriol vs. Tamoxifen in Breast Cancer

A computational study using induced fit docking and automated QSAR analysis evaluated the ER-α inhibitory activity of Cannabis sativa phytoconstituents. The results indicated that Cannabitriol, along with naringenin, dihydroresveratrol, baicalein, and apigenin, could exhibit relatively better inhibitory activity than the clinically used selective estrogen receptor modulator (SERM) tamoxifen [1]. While explicit numerical docking scores for CBT versus tamoxifen are not provided in the publicly available abstract, the study's conclusion positions CBT among a select group of phytochemicals with predicted superior ER-α antagonism compared to an established therapeutic benchmark.

ER-α estrogen receptor breast cancer aromatase inhibitor molecular docking QSAR

Cannabitriol (CAS 11003-36-4) High-Value Research and Industrial Application Scenarios


Cannabinoid Receptor Pharmacology: Negative Control and Baseline Comparator for CB1/CB2 Functional Assays

Cannabitriol is uniquely suited as a negative control or baseline comparator in CB1 and CB2 receptor functional assays due to its demonstrated lack of significant Gi/GIRK channel activation [1] and the weak micromolar binding affinity of its structural analogs for these receptors [2]. Researchers designing experiments to characterize novel synthetic cannabinoids or to dissect CB1-independent effects of cannabinoid mixtures can use CBT to establish a true 'null' response baseline, distinguishing specific CB1/CB2-mediated effects from off-target or non-specific cellular perturbations.

Antiviral Drug Discovery: Lead Optimization for Orthopoxvirus Entry Inhibitors

The in silico demonstration of strong binding affinity of trans-Cannabitriol to MPOX viral adhesion proteins L1R (-10.76 kcal/mol) and E8L (-8.531 kcal/mol) [3] establishes CBT as a tractable scaffold for structure-based antiviral drug discovery. Industrial and academic research groups focused on developing broad-spectrum antivirals against orthopoxviruses (including monkeypox and smallpox) can utilize CBT as a starting point for medicinal chemistry optimization, leveraging its favorable in silico ADMET properties and predicted absence of cannabinoid receptor-mediated psychoactivity to design safer, targeted antiviral agents.

Oncology Research: Endocrine Modulation and Aromatase Inhibition Studies

Cannabitriol's reported antiestrogenic and aromatase-inhibiting properties, supported by in silico evidence of predicted ER-α inhibitory activity comparable to tamoxifen [4], position it as a valuable research tool for studying cannabinoid-mediated endocrine modulation in hormone-dependent cancers. Unlike CBD, which exerts anti-cancer effects through diverse mechanisms including CB2 activation and TRPV1 modulation, CBT offers a more focused profile targeting estrogen biosynthesis and ER-α signaling. This specificity makes CBT the preferred choice for studies aiming to isolate aromatase- and ER-α-dependent pathways in breast cancer and other estrogen-sensitive malignancies.

Analytical Reference Standard: Identity Confirmation and Purity Assessment via Melting Point Determination

The well-defined melting point of Cannabitriol (170-172 °C) provides a simple, cost-effective, and instrument-agnostic method for identity verification and preliminary purity assessment. This is particularly valuable for quality control laboratories, forensic toxicology units, and academic researchers who require rapid confirmation of compound identity without access to advanced spectroscopic instrumentation. In contrast, many minor cannabinoids and cannabinoid acids are oils or low-melting solids at room temperature, lacking a sharp melting point and thus precluding this straightforward analytical quality control measure.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cannabitriol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.